Disodium citrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

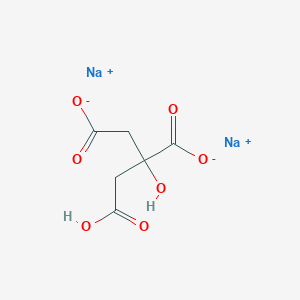

Disodium citrate, also known as this compound, is a sodium salt of citric acid. It is commonly used in the food and beverage industry as an acidity regulator and preservative. The compound is also utilized in various industrial applications due to its chelating properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Disodium citrate can be synthesized through the neutralization of citric acid with sodium hydroxide. The reaction typically involves dissolving citric acid in water and gradually adding sodium hydroxide until the desired pH is achieved. The resulting solution is then evaporated to obtain the disodium salt in crystalline form .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale neutralization processes. Citric acid is reacted with sodium carbonate or sodium bicarbonate under controlled conditions to produce the disodium salt. The product is then purified and crystallized for commercial use .

Analyse Chemischer Reaktionen

Types of Reactions

Disodium citrate undergoes various chemical reactions, including:

Neutralization: Reacts with acids to form citric acid and corresponding sodium salts.

Chelation: Forms complexes with metal ions, enhancing its use as a chelating agent.

Decomposition: Undergoes thermal decomposition to produce carbon dioxide and water.

Common Reagents and Conditions

Neutralization: Sodium hydroxide, sodium carbonate, or sodium bicarbonate.

Chelation: Metal ions such as calcium, magnesium, and iron.

Decomposition: Elevated temperatures.

Major Products Formed

Neutralization: Citric acid and sodium salts.

Chelation: Metal-citrate complexes.

Decomposition: Carbon dioxide and water.

Wissenschaftliche Forschungsanwendungen

Food Industry

Disodium citrate serves multiple functions in food products:

- Antioxidant : It enhances the effectiveness of other antioxidants, helping to prolong shelf life.

- Acidity Regulator : It adjusts pH levels in various food items.

- Sequestrant : It binds metal ions, preventing undesirable reactions.

Common Products :

| Product Type | Application of this compound |

|---|---|

| Gelatin | Stabilizer and thickening agent |

| Carbonated Beverages | Acidity regulator |

| Processed Cheeses | Texture enhancer and flavor stabilizer |

| Ice Cream | Prevents crystallization and improves texture |

Pharmaceutical Applications

This compound is employed in medicine primarily for its therapeutic properties:

- Kidney Stone Management : It helps dissolve uric acid and calcium oxalate stones. A study indicated that this compound effectively increases urinary pH, aiding in stone dissolution in patients with renal tubular acidosis .

- Urinary Tract Infections (UTIs) : It alleviates discomfort associated with UTIs by alkalinizing urine .

Case Study Example :

A clinical trial demonstrated that patients treated with this compound showed significant improvement in symptoms related to kidney stones compared to a control group. The treatment resulted in a 30% reduction in stone size within six weeks .

Environmental Applications

This compound is also utilized in environmental science for its chelation properties:

- Soil Remediation : It can enhance the bioavailability of nutrients and pollutants, facilitating the bioremediation of contaminated sites. Research indicates that this compound can stabilize heavy metals in soil, reducing their toxicity .

- Pesticide Residue Analysis : In studies assessing pesticide residues in vegetables, this compound was used as a solvent to extract residues effectively .

Industrial Uses

In manufacturing, this compound is incorporated into various products:

- Household Cleaners : Acts as a stain remover due to its chelating properties.

- Cosmetics : Used as a pH buffer and stabilizer in formulations.

Medical Research

Recent studies have explored the virucidal activity of this compound against viruses such as SARS-CoV-2. An experimental study demonstrated that formulations containing this compound exhibited significant virucidal effects on infected cell lines . This highlights its potential role in developing disinfectants or therapeutic agents.

Wirkmechanismus

The compound exerts its effects primarily through its ability to chelate metal ions and regulate pH levels. By binding to metal ions, it prevents the formation of insoluble precipitates and enhances the solubility of various compounds. Additionally, its buffering capacity helps maintain stable pH levels in different environments .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Citric Acid: The parent compound of Disodium citrate.

Trisodium Citrate: Another sodium salt of citric acid with three sodium ions.

Monosodium Citrate: A sodium salt of citric acid with one sodium ion.

Uniqueness

This compound is unique due to its specific sodium ion content, which provides a balance between solubility and buffering capacity. This makes it particularly useful in applications where precise pH control and metal ion chelation are required .

Eigenschaften

CAS-Nummer |

144-33-2 |

|---|---|

Molekularformel |

C6H8Na2O7+2 |

Molekulargewicht |

238.10 g/mol |

IUPAC-Name |

disodium;2-hydroxypropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C6H8O7.2Na/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;/q;2*+1 |

InChI-Schlüssel |

CEYULKASIQJZGP-UHFFFAOYSA-N |

SMILES |

C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O.[Na+].[Na+] |

Kanonische SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Na+].[Na+] |

Key on ui other cas no. |

144-33-2 6132-05-4 |

Physikalische Beschreibung |

Other Solid White solid; [Merck Index] White powder or fine crystals; Odorless; [Merck Eurolab MSDS] |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.